(5Z)-3-(4-chlorobenzyl)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-({5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazolidine ring, and multiple halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include halogenated phenyl compounds, thiazolidine derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially different properties.
Scientific Research Applications
(5Z)-5-({5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (5Z)-5-({5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar halogenated aromatic structure, used in the production of dyes and herbicides.
2-Methyl-4-({4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio)phenoxyacetic acid: A compound with a thiazolyl and trifluoromethylphenyl structure, known for its role as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(5Z)-5-({5-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a furan ring, thiazolidine ring, and multiple halogen substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H12Cl2F3NO3S |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H12Cl2F3NO3S/c23-14-4-1-12(2-5-14)11-28-20(29)19(32-21(28)30)10-15-6-8-18(31-15)13-3-7-17(24)16(9-13)22(25,26)27/h1-10H,11H2/b19-10- |
InChI Key |
RXPZPTNPLUKQTE-GRSHGNNSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F)/SC2=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F)SC2=O)Cl |
Origin of Product |
United States |
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